(2-methyl-3-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
The compound (2-methyl-3-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Thioether Formation: The reaction of 3-(trifluoromethyl)benzyl chloride with a thiol to form the thioether linkage.
Imidazole Formation: The cyclization reaction to form the imidazole ring, often involving the reaction of a diamine with a carbonyl compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the imidazole derivative with the nitrophenyl derivative under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the desired functional group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine gas, bromine, sulfuric acid, nitric acid.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Halogenated Derivatives: Formed by halogenation of the aromatic rings.
Sulfonated Derivatives: Formed by sulfonation of the aromatic rings.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives could be investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound could be used in the development of new polymers, coatings, or other materials with specialized properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trifluoromethyl group and nitro group could play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-methyl-3-nitrophenyl)(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- (2-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- (2-methyl-3-nitrophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Uniqueness
The presence of the trifluoromethyl group in (2-methyl-3-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that lack this functional group.
Properties
IUPAC Name |
(2-methyl-3-nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-12-15(6-3-7-16(12)25(27)28)17(26)24-9-8-23-18(24)29-11-13-4-2-5-14(10-13)19(20,21)22/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWPEBOTRGJWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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